Trimethyl(pyren-1-YL)silane
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Overview
Description
Trimethyl(pyren-1-YL)silane is an organosilicon compound with the chemical formula C19H18Si It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains a trimethylsilyl group attached to the pyrene moiety
Preparation Methods
The synthesis of Trimethyl(pyren-1-YL)silane typically involves the Sonogashira coupling reaction, where 1-bromopyrene is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine. The product is then purified using column chromatography to obtain the desired compound in high yield.
Chemical Reactions Analysis
Trimethyl(pyren-1-YL)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyrene-1-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the formation of pyrene-1-ylmethanol.
Scientific Research Applications
Trimethyl(pyren-1-YL)silane has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its photophysical properties.
Organic Synthesis: The compound serves as a precursor for the synthesis of various pyrene derivatives, which are useful in studying the electronic properties of polycyclic aromatic hydrocarbons.
Biological Studies: Pyrene derivatives, including this compound, are used as fluorescent probes in biological imaging and sensing applications.
Mechanism of Action
The mechanism of action of Trimethyl(pyren-1-YL)silane involves its ability to participate in radical reactions. The trimethylsilyl group can stabilize radical intermediates, making it a useful reagent in radical-based organic synthesis. The compound can also undergo photochemical reactions, where the pyrene moiety absorbs light and undergoes electronic transitions, leading to various photophysical processes .
Comparison with Similar Compounds
Trimethyl(pyren-1-YL)silane can be compared with other similar compounds such as:
Trimethylsilane: Unlike this compound, Trimethylsilane (CH3)3SiH is a simpler molecule used primarily as a reducing agent and in the semiconductor industry.
Triethylsilane: This compound is similar to Trimethylsilane but has ethyl groups instead of methyl groups.
Properties
CAS No. |
18662-97-0 |
---|---|
Molecular Formula |
C19H18Si |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
trimethyl(pyren-1-yl)silane |
InChI |
InChI=1S/C19H18Si/c1-20(2,3)17-12-10-15-8-7-13-5-4-6-14-9-11-16(17)19(15)18(13)14/h4-12H,1-3H3 |
InChI Key |
DMIGELKVNORUHZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
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